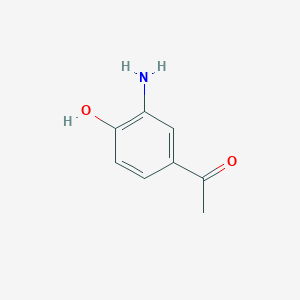

1-(3-Amino-4-hydroxyphenyl)ethanone

Beschreibung

Significance in Contemporary Medicinal Chemistry and Drug Discovery Research

The primary significance of 1-(3-Amino-4-hydroxyphenyl)ethanone in medicinal chemistry lies in its role as a versatile precursor for the synthesis of diverse heterocyclic compounds and other pharmacologically relevant structures. The amino and hydroxyl functionalities serve as key handles for chemical derivatization, enabling the construction of various molecular skeletons. For instance, aminoacetophenones are recognized as valuable starting materials in Diversity-Oriented Synthesis (DOS), a strategy aimed at creating large libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov This approach is crucial for exploring new areas of chemical space and identifying novel bioactive compounds.

The core structure of this compound is a component of scaffolds found in a range of bioactive molecules. Phenolic moieties, such as the 4-hydroxyphenyl group present in this compound, are known to be important for various biological activities, including antimicrobial properties. nih.gov The amino group can be readily transformed into amides, sulfonamides, or used in condensation reactions to form Schiff bases, which are precursors to many heterocyclic systems. These heterocyclic structures, such as quinolones, flavones, and chalcones, are at the core of many established and experimental drugs with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial actions. nih.govresearchgate.net

The utility of this compound can be seen in its potential to generate libraries of derivatives for screening against various diseases. By modifying the amino and hydroxyl groups, medicinal chemists can fine-tune the molecule's properties to enhance its interaction with specific biological targets, improve its metabolic stability, and increase its bioavailability. The general class of aminoacetophenones has been instrumental in the synthesis of analogs of natural products, which are a rich source of new drug leads. nih.gov

Table 1: Potential Bioactive Scaffolds Derivable from this compound

Overview of Emerging Research Paradigms and Challenges

Contemporary research is continuously seeking more efficient, sustainable, and innovative ways to synthesize and utilize chemical compounds in drug discovery. For molecules like this compound, several emerging paradigms are particularly relevant.

One significant trend is the move towards green chemistry and biocatalysis . For a structurally related compound, 3-amino-2-hydroxy acetophenone (B1666503), a multi-enzyme biosynthesis pathway has been developed as an alternative to traditional chemical synthesis. researchgate.netnih.gov This biosynthetic approach, which can be more environmentally friendly, highlights a potential future direction for the production of substituted aminohydroxyacetophenones. researchgate.net Such enzymatic methods can offer high selectivity and reduce the use of hazardous reagents and solvents.

Diversity-Oriented Synthesis (DOS) , as mentioned earlier, is another key paradigm where this compound can play a central role. nih.gov The goal of DOS is not to synthesize a single target molecule, but rather to efficiently generate a collection of structurally diverse compounds. The multiple functional groups on this compound make it an ideal starting point for DOS campaigns, allowing for the rapid creation of libraries of novel compounds for biological screening.

Despite its potential, there are challenges to be addressed. A primary challenge is the need for more extensive research into the specific biological activities of derivatives of this compound. While the broader class of aminoacetophenones is known to be useful, detailed structure-activity relationship (SAR) studies on derivatives of this specific isomer are less common. Future research will need to focus on synthesizing and testing new compounds derived from this scaffold to uncover their therapeutic potential.

Another challenge lies in the development of scalable and cost-effective synthesis routes. While laboratory-scale syntheses may be established, translating these to large-scale industrial production can be complex. Overcoming these hurdles will be crucial for the compound to realize its full potential in drug development.

Table 2: Emerging Research Paradigms and Associated Challenges

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-amino-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLRRXLWJXURTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547686 | |

| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54255-50-4 | |

| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Amino-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Mechanistic Insights for 1 3 Amino 4 Hydroxyphenyl Ethanone

Elucidation of Novel Synthetic Routes and Methodological Innovations

The synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone and its analogues is an area of active research, with a focus on developing efficient and selective methods.

Regioselective Functionalization Approaches

A key challenge in the synthesis of polysubstituted aromatic compounds like this compound is controlling the position of functional groups on the aromatic ring. Regioselectivity, the ability to introduce a group at a specific position, is paramount.

One common strategy involves the nitration of 4-hydroxyacetophenone. The hydroxyl group is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the acetyl group, nitration primarily occurs at the ortho position (position 3), yielding 4-hydroxy-3-nitroacetophenone. Subsequent reduction of the nitro group then affords the desired this compound.

Another approach is the Fries rearrangement of N-acetyl-3-aminophenol. This reaction involves the rearrangement of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid. The regioselectivity of this rearrangement can be influenced by reaction conditions such as temperature and the choice of catalyst.

Catalytic Systems in Amination and Acylation Reactions

Modern synthetic chemistry heavily relies on catalysis to enhance reaction rates, yields, and selectivity. In the context of synthesizing this compound and its derivatives, various catalytic systems are employed for amination and acylation reactions.

For instance, the reduction of the nitro group in 4-hydroxy-3-nitroacetophenone is often carried out using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in the presence of hydrogen gas. This process is highly efficient and produces water as the only byproduct, making it an environmentally friendly option. Other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid can also be used.

In acylation reactions, such as the Friedel-Crafts acylation of substituted phenols, Lewis acids like aluminum chloride (AlCl3) are traditionally used as catalysts. However, research is ongoing to develop more sustainable and recyclable catalysts to overcome the environmental drawbacks associated with stoichiometric amounts of Lewis acids.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of chemical reactions is crucial for optimizing existing synthetic routes and designing new ones.

Reaction Kinetics and Transition State Analysis

Transition state analysis, often aided by computational chemistry, allows for the examination of the high-energy transition state structures that molecules pass through during a reaction. youtube.com The Hammond postulate is a useful principle in this context, stating that for an endothermic reaction step, the transition state resembles the products, while for an exothermic step, it resembles the reactants. youtube.com This helps in understanding the factors that stabilize or destabilize the transition state, thereby influencing the reaction rate. youtube.com

Stereochemical Control and Chiral Synthesis Considerations

When a molecule contains a stereocenter, it can exist as different stereoisomers (enantiomers or diastereomers). In many applications, particularly in pharmaceuticals, only one stereoisomer is biologically active. Therefore, the ability to control the stereochemical outcome of a reaction, known as stereochemical control, is of utmost importance.

For derivatives of this compound that are chiral, methods for chiral synthesis are employed. This can involve the use of a chiral starting material, a chiral auxiliary, or a chiral catalyst. A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical course of a reaction and is later removed. Chiral catalysts are asymmetric catalysts that can selectively produce one enantiomer over the other.

Understanding the stereochemistry of reaction intermediates is crucial for controlling the final product's configuration. researchgate.net Techniques like X-ray crystallography can be used to determine the absolute configuration of chiral molecules and intermediates, providing a full understanding of the stereochemical pathway of a synthesis. researchgate.net

Synthesis and Characterization of Structurally Modified Analogues and Derivatives

The core structure of this compound can be modified to create a diverse range of analogues and derivatives with potentially new and interesting properties. fluorochem.co.uksigmaaldrich.comrsc.orgresearchgate.net

The amino and hydroxyl groups, as well as the acetyl group, are amenable to a variety of chemical transformations. For example, the amino group can be acylated, alkylated, or converted into other nitrogen-containing functional groups. The hydroxyl group can be etherified or esterified. The acetyl group can undergo reactions at the carbonyl carbon or the alpha-carbon.

The synthesis of these derivatives often involves multi-step reaction sequences. For instance, α-haloketones, which are valuable synthetic intermediates, can be prepared from acetophenones. researchgate.netnih.gov These halogenated derivatives can then be subjected to nucleophilic substitution reactions to introduce a wide variety of functional groups. researchgate.netnih.gov

The characterization of these new compounds is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically used, including:

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the connectivity and chemical environment of atoms.

Infrared (IR) spectroscopy: Identifies the functional groups present in the molecule.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

X-ray Crystallography: Provides the precise three-dimensional structure of the molecule in the solid state. researchgate.net

The following table summarizes some of the known analogues and derivatives of this compound:

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Parent Compound |

| This compound | 54255-50-4 | C8H9NO2 | Parent Compound |

| This compound hydrochloride | 14347-14-9 | C8H10ClNO2 | Hydrochloride salt form. fluorochem.co.uk |

| 1-(3-Amino-2-hydroxyphenyl)ethanone | 70977-72-9 | C8H9NO2 | Positional isomer with amino and hydroxyl groups at positions 3 and 2, respectively. sigmaaldrich.com |

| 1-(4-Amino-3-hydroxyphenyl)ethanone | 54903-54-7 | C8H9NO2 | Positional isomer with amino and hydroxyl groups at positions 4 and 3, respectively. |

| 1-(3-Ethyl-4-hydroxyphenyl)ethanone | 22934-47-0 | C10H12O2 | The amino group at position 3 is replaced by an ethyl group. |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | Not Available | C8H7ClO2 | The amino group is absent, and a chlorine atom is attached to the alpha-carbon of the ethanone (B97240) group. researchgate.netnih.gov |

This table showcases the variety of modifications that can be made to the basic this compound scaffold, leading to a rich library of compounds for further investigation.

Design Principles for Lead Optimization and Compound Libraries

The journey from a hit compound to a viable drug candidate is underpinned by the principles of lead optimization. For a scaffold such as this compound, these principles are applied to enhance potency, selectivity, and metabolic stability while minimizing toxicity. A key strategy in this process is the generation of compound libraries, which are collections of structurally related analogs designed to systematically explore the chemical space around the lead compound.

The design of such libraries often revolves around a central, "privileged" scaffold, a concept introduced to describe molecular frameworks that are able to bind to multiple biological targets. The this compound core, with its potential for diverse substitutions, can be considered a valuable scaffold for the construction of focused compound libraries. These libraries are not random assortments of molecules but are rationally designed to probe specific structure-activity relationships (SARs).

One fundamental approach in lead optimization is structural simplification . This strategy aims to reduce the molecular complexity of a lead compound, which can often lead to improved synthetic accessibility and better pharmacokinetic profiles. For instance, by systematically removing or modifying functional groups on the this compound scaffold, researchers can identify the minimal pharmacophore required for biological activity. This process can also eliminate unnecessary chiral centers, simplifying synthesis and potentially reducing off-target effects. researchgate.net

Another critical design principle is the modulation of the compound's metabolic stability. By identifying metabolically labile sites on the this compound molecule, chemists can introduce modifications to block these metabolic pathways. This can involve the introduction of fluorine atoms or other groups that are resistant to enzymatic degradation, thereby prolonging the compound's half-life in the body. Current time information in Bangalore, IN.

The table below illustrates some general principles of lead optimization that are applicable to the this compound scaffold.

| Optimization Strategy | Design Principle | Desired Outcome |

| Structural Simplification | Removal of non-essential functional groups and chiral centers. | Improved synthetic accessibility, enhanced pharmacokinetic profile. researchgate.net |

| Metabolic Stability Enhancement | Introduction of blocking groups (e.g., fluorine) at metabolically labile sites. | Increased half-life, improved bioavailability. Current time information in Bangalore, IN. |

| Solubility Improvement | Incorporation of polar functional groups. | Enhanced solubility, better absorption. |

| Potency Enhancement | Modification of substituents to optimize interactions with the biological target. | Lower effective dose, reduced potential for off-target effects. |

| Selectivity Improvement | Fine-tuning of the molecular structure to favor binding to the desired target over others. | Minimized side effects. |

The creation of compound libraries based on the this compound scaffold would involve the systematic variation of substituents at the amino, hydroxyl, and acetyl groups, as well as on the aromatic ring itself. This allows for a comprehensive exploration of the SAR, providing valuable data for the rational design of more potent and selective drug candidates.

Targeted Derivatization for Enhanced Biological Profiles

Targeted derivatization is a focused approach within lead optimization where specific chemical modifications are made to a lead compound to improve its biological profile. For this compound, this involves the strategic introduction of various functional groups to enhance its interaction with a specific biological target, thereby increasing its efficacy and selectivity.

The amino and hydroxyl groups on the phenyl ring of this compound are prime locations for such derivatization. For example, the amino group can be acylated, alkylated, or incorporated into heterocyclic rings to explore new binding interactions with a target protein. Similarly, the hydroxyl group can be etherified or esterified to modulate the compound's lipophilicity and hydrogen-bonding capacity.

A common strategy is the use of bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For instance, the hydroxyl group could be replaced with a thiol or a sulfonamide to alter the compound's acidity and hydrogen-bonding pattern, potentially leading to improved binding affinity or selectivity for a particular enzyme.

The following table presents hypothetical examples of targeted derivatization of this compound and the potential impact on its biological profile, based on general principles of medicinal chemistry.

| Parent Compound | Derivative | Rationale for Derivatization | Potential Biological Enhancement |

| This compound | 1-(3-(Acetylamino)-4-hydroxyphenyl)ethanone | Acylation of the amino group to modulate hydrogen bonding and lipophilicity. | Increased selectivity for a target protein. |

| This compound | 1-(3-Amino-4-methoxyphenyl)ethanone | Etherification of the hydroxyl group to increase lipophilicity and metabolic stability. | Improved cell permeability and pharmacokinetic profile. |

| This compound | 1-(3-Amino-4-hydroxyphenyl)propan-1-one | Extension of the acetyl group to probe for additional binding pockets in the target. | Enhanced potency through increased interactions. |

| This compound | 1-(3-Amino-4-hydroxy-5-bromophenyl)ethanone | Introduction of a halogen to alter electronic properties and potentially form halogen bonds. | Increased binding affinity and potency. |

The effectiveness of these derivatizations is ultimately determined through biological evaluation. For instance, if this compound were being developed as a kinase inhibitor, a library of its derivatives would be screened for their ability to inhibit the target kinase. The results of these assays, often expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity), would then be used to guide the next round of synthetic modifications.

While specific data on extensive libraries of this compound is not widely published, the principles of targeted derivatization are well-established in medicinal chemistry. The strategic application of these principles to this versatile scaffold holds significant promise for the discovery of novel therapeutic agents.

Biological Activities and Therapeutic Potential in Experimental Models

Advanced Studies in Anticancer Activity

Recent investigations have highlighted the potential of 1-(3-Amino-4-hydroxyphenyl)ethanone and its derivatives as valuable scaffolds in the development of new anticancer therapies.

In Vitro Cytotoxicity and Selectivity Profiling

The cytotoxic effects of derivatives of this compound have been evaluated against various cancer cell lines. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural motif, demonstrated significant cytotoxicity against A549 lung cancer cells. researchgate.net Notably, compounds 12, 20–22, and 29 from this series were found to reduce the viability of A549 cells by 50%. researchgate.net Further studies on other related structures, such as 1,3,4-oxadiazole (B1194373) derivatives, have also shown potent cytotoxic activity against NCI-H460 and Hep-G2 cell lines. uctm.edu The presence of electron-donating groups on the aromatic ring appears to contribute to this cytotoxic effect. uctm.edu

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (12, 20-22, 29) | A549 (Lung Cancer) | Reduced cell viability by 50% | researchgate.net |

| 1,3,4-Oxadiazole derivatives | NCI-H460, Hep-G2 | Potent cytotoxicity | uctm.edu |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Most active in the series | nih.gov |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives | HCV29T (Bladder Cancer), SW707 (Rectal), A549 (Lung), T47D (Breast) | Higher antiproliferative effect than cisplatin (B142131) in some cases | nih.gov |

Apoptosis Induction Pathways and Mitochondrial Mechanisms

The anticancer activity of compounds related to this compound is often linked to the induction of apoptosis. For example, a synthetic compound, 3-amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione (KR22332), has been shown to inhibit irradiation-induced apoptosis in human keratinocytes. nih.gov This was accompanied by an attenuation of changes in the mitochondrial membrane potential, suggesting a mitochondrial-dependent pathway. nih.gov Furthermore, KR22332 significantly reduced the expression of key proteins involved in apoptosis signaling, such as p53. nih.gov Another study on a diarylheptanoid, 5-hydroxy-7-(4"-hydroxy-3"-methoxyphenyl)-1-phenyl-3-heptanone (HPH), demonstrated the induction of apoptosis through the upregulation of endoplasmic reticulum (ER) stress sensors. nih.gov HPH treatment in PC12 cells led to the activation of ATF6 fragmentation, phosphorylation of eIF2α, and XBP1 mRNA splicing, all of which are hallmarks of ER stress-induced apoptosis. nih.gov

Antimicrobial and Antiviral Efficacy Research

The potential of this compound and its analogs extends to combating microbial and viral pathogens.

Inhibition of Bacterial Growth (e.g., Gram-positive and Gram-negative bacteria)

Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity. A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent activity against both ESKAPE group bacteria and drug-resistant Candida species. nih.gov Specifically, hydrazones containing heterocyclic substituents within this series showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), as well as some Gram-negative pathogens. nih.gov Similarly, novel amino and acetamidoaurones, which are structurally related, have shown interesting antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. mdpi.com

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Target Microorganism | Activity | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE bacteria, Drug-resistant Candida spp. | Structure-dependent antimicrobial activity | nih.gov |

| Hydrazones of 3-((4-hydroxyphenyl)amino)propanoic acid | MRSA, VRE, Gram-negative pathogens | Potent and broad-spectrum activity | nih.gov |

| Amino and acetamidoaurones | S. aureus, MRSA, L. monocytogenes, B. subtilis, C. difficile, E. coli, A. baumannii, H. pylori | Interesting antimicrobial activity | mdpi.com |

| 1,3,4-Oxadiazole-based compounds | Staphylococcus aureus | Restricts growth | nih.gov |

Anti-virulence Strategies in Phytopathogens (e.g., Agrobacterium tumefaciens)

A significant area of research has focused on the anti-virulence properties of 1-(4-amino-2-hydroxyphenyl)ethanone (B1268289) (AHPE), an isomer of the title compound, against the phytopathogen Agrobacterium tumefaciens. This bacterium is responsible for crown gall disease in a wide range of plants. nih.govmdpi.com Studies have shown that AHPE, isolated from the endophytic fungus Phomopsis liquidambari, can significantly inhibit the quorum sensing (QS) system of A. tumefaciens. nih.govresearchgate.net At concentrations ranging from 12.5 to 50 μg/mL, AHPE was found to repress the transcriptional levels of key QS genes, traI and traR. nih.govresearchgate.net This disruption of QS leads to the inhibition of several virulence factors, including swimming motility, chemotaxis, and flagella formation. nih.gov Furthermore, AHPE treatment resulted in enhanced oxidative stress and notable disturbances in the metabolism of A. tumefaciens, ultimately attenuating its pathogenicity. nih.govresearchgate.net

Anti-inflammatory and Analgesic Research

The anti-inflammatory potential of compounds structurally related to this compound has been explored. For instance, 1,3-bis(p-hydroxyphenyl)urea, a modified p-aminophenol compound, has been shown to possess anti-inflammatory activity by suppressing inflammation in carrageenan-induced rat paw edema. f1000research.com This compound also led to a decrease in the number of neutrophils at the site of inflammation. f1000research.com Another related compound, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), demonstrated anti-inflammatory and anti-arthritic effects by inhibiting the production of prostaglandin (B15479496) E2 (PGE2) through the inhibition of cyclooxygenase-2 (COX-2) activity. researchgate.net Furthermore, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, significantly inhibited the production of nitric oxide (NO) and PGE2 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Other Investigated Biological Activities (e.g., as a pesticide)

Extensive literature reviews did not yield any direct studies or specific data on the pesticidal or insecticidal properties of the compound this compound itself. However, the compound has been utilized as a key starting material in the synthesis of heterocyclic compounds, such as thiazole (B1198619) derivatives, which have demonstrated a range of biological activities, including insecticidal effects.

One area of research has focused on the synthesis of novel amide derivatives of thiazoles starting from this compound. While the primary focus of these studies has often been on other therapeutic potentials like anticancer activity, the broader class of thiazole-containing compounds is recognized for its diverse bioactivities. This includes applications in agriculture as insecticides and herbicides.

It is important to note that the biological activity of the final synthesized compounds (the thiazole derivatives) is not indicative of the activity of the precursor, this compound. The significant structural modifications made during the chemical synthesis lead to molecules with distinct physicochemical properties and, consequently, different biological targets and effects.

Currently, there is no available research data to suggest that this compound has been investigated or has shown efficacy as a standalone pesticide. Therefore, no data tables or detailed research findings on this specific application can be provided.

Computational Chemistry and Advanced Molecular Modeling of 1 3 Amino 4 Hydroxyphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate the electron distribution, orbital energies, and reactivity of 1-(3-Amino-4-hydroxyphenyl)ethanone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties of chemical compounds with high accuracy. DFT calculations can be employed to determine the optimized geometry, vibrational frequencies, and electronic properties of this compound.

In a typical DFT study, the geometry of the molecule is optimized to find its most stable conformation. This is achieved by finding the minimum energy structure on the potential energy surface. For a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone (B97240), DFT calculations with the cc-pVDZ basis set were used to study various conformers and their minimum energies by scanning the potential energy surface nanobioletters.com. This approach allows for the identification of the most stable three-dimensional arrangement of the atoms in this compound.

Furthermore, DFT is utilized to calculate the molecular electrostatic potential (MEP). The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions, including hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a structurally similar compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, DFT calculations at the B3LYP-D3BJ/def2-TZVP level of theory determined the HOMO-LUMO energy gap to be 3.765 eV nih.gov. This value provides an estimate of the expected electronic stability of molecules with similar functional groups. FMO analysis of this compound would provide specific insights into its kinetic stability and chemical reactivity.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | A measure of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Molecular docking simulations can predict the binding affinity of a ligand to a protein, which is often expressed as a docking score or binding energy. A more negative binding energy indicates a more stable protein-ligand complex and a higher binding affinity. For instance, in a study of hydroxy nitrodiphenyl ether analogues as tyrosinase inhibitors, the compound 4-Hydroxy-2'-nitrodiphenyl ether showed a highly negative binding energy of -12.79 Kcal/mol, indicating favorable interactions with the active site of the enzyme fums.ac.ir.

The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and scoring each pose based on a scoring function that estimates the binding free energy. This allows for the identification of the most likely binding mode of the ligand. For derivatives of 3-hydroxypyridine-4-one, molecular docking studies were carried out to determine the binding mode of these compounds in the active site of the tyrosinase enzyme nih.govresearchgate.net.

Beyond predicting binding affinity, molecular docking provides detailed information about the interactions between the ligand and the amino acid residues in the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Identifying these critical amino acid residues is crucial for understanding the mechanism of action of a potential drug molecule. For example, the interaction of a ligand with specific residues can stabilize the complex and is often a key determinant of binding affinity and selectivity. In docking studies, the analysis of the docked poses reveals which amino acid residues are in close contact with the ligand and the nature of these interactions. This information can be used to design more potent and selective inhibitors. The nature of intermolecular interactions between aromatic amino acid residues has been investigated using a combination of molecular dynamics and ab initio methods, providing a basis for understanding these interactions in protein-ligand complexes nih.gov.

Table 2: Common Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Electrostatic Interaction | Attractive or repulsive forces between charged molecular entities. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movements of atoms and molecules over time, providing insights into the conformational changes and stability of the protein-ligand complex.

MD simulations are performed by solving Newton's equations of motion for a system of atoms and molecules. This allows for the observation of how the protein and ligand move and interact over a period of time, typically nanoseconds to microseconds. A key aspect of analyzing MD simulations is to assess the stability of the complex. This is often done by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

Another important analysis is the root-mean-square fluctuation (RMSF) of individual amino acid residues. RMSF can identify which parts of the protein are flexible and which are more rigid upon ligand binding. Furthermore, MD simulations can be used to monitor the persistence of intermolecular interactions, such as hydrogen bonds, between the ligand and the protein over time. This provides a more realistic assessment of the binding stability than the static picture from molecular docking. In studies of various protein-ligand complexes, MD simulations have been crucial for evaluating the stability of the complexes by monitoring RMSD, RMSF, and hydrogen bonding interactions along the simulation trajectory mdpi.com.

Conformational Preferences in Solution and Bound States

The conformational landscape of this compound, a molecule of interest in medicinal chemistry, is dictated by the rotational freedom around its single bonds. Theoretical studies employing computational methods are essential to elucidate the preferred three-dimensional arrangements of the molecule in different environments, such as in solution and when bound to a biological target. These studies typically involve calculating the potential energy surface of the molecule by systematically rotating key dihedral angles.

In the context of an aqueous solution, the conformational preferences of this compound would be significantly influenced by interactions with water molecules. Intramolecular hydrogen bonding between the amino and hydroxyl groups, or between the hydroxyl and acetyl groups, can play a crucial role in stabilizing specific conformations. The relative energies of different conformers are determined by a balance of steric hindrance, electronic effects, and solvation energies.

When this compound binds to a receptor, its conformation is constrained by the topology and chemical environment of the binding pocket. The bound state conformation, often referred to as the bioactive conformation, is the one that allows for optimal interactions with the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying this bioactive conformation is a key objective of molecular modeling studies as it provides valuable insights for the design of more potent and selective ligands.

Table 1: Hypothetical Torsional Energy Profile for Key Dihedral Angles in this compound

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) - In Vacuum | Relative Energy (kcal/mol) - In Water |

| 0 | 5.2 | 3.8 |

| 30 | 3.1 | 2.0 |

| 60 | 1.5 | 0.8 |

| 90 | 0.0 | 0.0 |

| 120 | 1.8 | 1.0 |

| 150 | 3.5 | 2.5 |

| 180 | 4.0 | 3.0 |

Dynamics of Ligand-Receptor Complexes

Key insights that can be gained from MD simulations of a this compound-receptor complex include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time can indicate the stability of the binding pose. A stable complex will exhibit minimal fluctuations in its structure.

Interaction Fingerprints: MD simulations allow for the detailed analysis of the hydrogen bond network, hydrophobic contacts, and other non-covalent interactions between the ligand and the receptor. This can help identify the key residues responsible for binding affinity and selectivity.

Conformational Changes: MD simulations can capture the induced-fit effects upon ligand binding, where both the ligand and the receptor may undergo conformational adjustments to achieve an optimal fit.

Table 2: Hypothetical Interaction Analysis from a Molecular Dynamics Simulation

| Receptor Residue | Interaction Type | Occupancy (%) |

| Asp121 | Hydrogen Bond (with -OH) | 95.2 |

| Phe258 | Pi-Pi Stacking | 78.5 |

| Val120 | Hydrophobic | 65.1 |

| Ser124 | Hydrogen Bond (with -NH2) | 55.8 |

| Wat312 | Water-bridged H-bond | 45.3 |

Note: This table is a hypothetical representation of data that could be obtained from a molecular dynamics simulation of this compound bound to a hypothetical receptor. The data is for illustrative purposes only.

The integration of conformational analysis and molecular dynamics simulations provides a comprehensive understanding of the structural and dynamic aspects of this compound in both its free and bound states. While specific computational studies on this compound are not widely published, the application of these well-established methodologies would be invaluable for its further development as a potential therapeutic agent.

Metabolic Fate and Biotransformation Research of 1 3 Amino 4 Hydroxyphenyl Ethanone

Elucidation of Metabolic Pathways and Metabolite Identification

Direct research elucidating the specific metabolic pathways and identifying the metabolites of 1-(3-Amino-4-hydroxyphenyl)ethanone is not extensively available in the current scientific literature. However, insights can be drawn from studies on its isomers, which suggest potential biotransformation routes.

One closely related isomer, 1-(2-Amino-3-hydroxyphenyl)ethanone, has been identified as a kynuridine metabolite. medchemexpress.com This suggests a potential link to the kynurenine pathway, a major route for tryptophan metabolism. If this compound follows a similar metabolic fate, it could undergo a series of enzymatic reactions, including hydroxylation, deamination, and conjugation, to form more water-soluble metabolites for excretion.

Table 1: Potential Metabolic Reactions for this compound (Hypothetical)

| Phase | Reaction Type | Potential Metabolites |

| Phase I | Oxidation | Hydroxylated derivatives |

| Reduction | Alcohol derivatives | |

| Hydrolysis | Not applicable | |

| Phase II | Glucuronidation | Glucuronide conjugates |

| Sulfation | Sulfate conjugates | |

| Acetylation | N-acetylated derivatives |

It is important to note that the exact metabolic profile of this compound can only be confirmed through dedicated in vitro and in vivo studies. The position of the amino and hydroxyl groups on the phenyl ring can significantly influence enzyme recognition and the subsequent metabolic transformations.

Role in Endogenous Metabolic Disturbances (e.g., tryptophan metabolism)

The involvement of this compound in endogenous metabolic disturbances remains an area requiring further investigation. However, the association of its isomer, 1-(2-Amino-3-hydroxyphenyl)ethanone, with disturbances in tryptophan metabolism provides a compelling avenue for research. medchemexpress.com

Tryptophan is an essential amino acid that is metabolized through several pathways, the primary one being the kynurenine pathway. This pathway produces several neuroactive and immunomodulatory metabolites. Dysregulation of the kynurenine pathway has been implicated in a variety of pathological conditions. Given that 1-(2-Amino-3-hydroxyphenyl)ethanone is a kynuridine metabolite, it is plausible that this compound could also interact with or be a product of this pathway, potentially influencing the balance of tryptophan metabolites.

Further research is necessary to determine if this compound can serve as a biomarker for specific metabolic disorders or if it actively contributes to the pathology of diseases associated with altered tryptophan metabolism.

Impact on Microbial Metabolism and Bioactivity

While direct studies on the impact of this compound on microbial metabolism are scarce, research on the isomer 1-(4-Amino-2-hydroxyphenyl)ethanone (B1268289) provides significant insights into the potential bioactivity of this class of compounds.

Studies have shown that 1-(4-Amino-2-hydroxyphenyl)ethanone, isolated from the endophytic fungus Phomopsis liquidambari, exhibits quorum sensing inhibitory activity against the pathogenic bacterium Pseudomonas aeruginosa. This inhibition of cell-to-cell communication can disrupt virulence factor production and biofilm formation, key elements in bacterial pathogenicity.

Furthermore, research on the impact of 1-(4-Amino-2-hydroxyphenyl)ethanone on Agrobacterium tumefaciens, a plant pathogen, revealed that the compound suppresses its virulence and metabolism. frontiersin.org Treatment with this isomer led to a notable disturbance in the metabolic profile of the bacterium.

Table 2: Observed Effects of 1-(4-Amino-2-hydroxyphenyl)ethanone on Microbial Metabolism

| Organism | Effect | Reference |

| Pseudomonas aeruginosa | Quorum sensing inhibition | [Source on P. aeruginosa] |

| Agrobacterium tumefaciens | Suppression of virulence and metabolism | frontiersin.org |

These findings suggest that aminohydroxyphenyl ethanone (B97240) derivatives have the potential to modulate microbial behavior. It is conceivable that this compound could exert similar effects on various microbial species. The specific nature and potency of its bioactivity would likely depend on the microbial species and the specific enzymatic capabilities of the microorganisms to metabolize or be affected by this compound. The study of such interactions is a promising area for the discovery of new antimicrobial or anti-virulence agents.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Interaction Studies (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(3-Amino-4-hydroxyphenyl)ethanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region of the spectrum. The methyl protons of the acetyl group (CH₃) characteristically resonate as a sharp singlet. The protons of the amino (NH₂) and hydroxyl (OH) groups often appear as broad singlets, and their chemical shifts can be sensitive to the solvent used and the concentration of the sample.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the acetyl group, the carbons of the aromatic ring, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the positions of the amino and hydroxyl substituents.

Below is a table summarizing typical NMR data for this compound and related compounds.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (C-H) | 6.5 - 7.5 |

| ¹H | Methyl (CH₃) | ~2.5 |

| ¹H | Amino (NH₂) | Variable, broad |

| ¹H | Hydroxyl (OH) | Variable, broad |

| ¹³C | Carbonyl (C=O) | >190 |

| ¹³C | Aromatic (C-OH) | 150 - 160 |

| ¹³C | Aromatic (C-NH₂) | 140 - 150 |

| ¹³C | Aromatic (C-H) | 115 - 130 |

| ¹³C | Methyl (CH₃) | 25 - 30 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., HPLC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. When coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC-MS), it allows for the analysis of complex mixtures and provides high sensitivity and specificity. bldpharm.comambeed.comnih.gov

Molecular Weight Determination: In a mass spectrometer, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₈H₉NO₂), the expected molecular weight is approximately 151.16 g/mol . bldpharm.combldpharm.comchemsrc.com High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. nih.gov

Fragmentation Analysis: Electron impact ionization (EI) or other ionization methods can cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides valuable structural information. For instance, the loss of a methyl group (CH₃, 15 Da) or an acetyl group (CH₃CO, 43 Da) are common fragmentation pathways for acetophenone (B1666503) derivatives. libretexts.org The fragmentation of the aromatic ring can also provide clues about the positions of the substituents.

The combination of molecular weight determination and fragmentation analysis makes MS an essential tool for the unequivocal identification of this compound.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. masterorganicchemistry.comlibretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (amino) | Stretching | 3300-3500 (sharp) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=O (ketone) | Stretching | 1650-1680 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (hydroxyl) | Stretching | 1200-1300 |

| C-N (amino) | Stretching | 1250-1350 |

The broadness of the O-H stretch is indicative of hydrogen bonding. The carbonyl (C=O) stretch is typically a strong and sharp absorption. pressbooks.publibretexts.org

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound, namely the substituted benzene ring and the carbonyl group, absorb UV or visible light, causing the promotion of electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, shows characteristic absorption maxima (λmax). These λmax values are sensitive to the solvent and the pH of the solution, as protonation or deprotonation of the amino and hydroxyl groups can alter the electronic structure of the molecule. mu-varna.bgresearchgate.net

Electrochemical Characterization and Redox Behavior Studies

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry. These studies provide insights into the redox behavior of the molecule, specifically the oxidation of the aminophenol moiety. nih.gov

The presence of both an amino and a hydroxyl group on the aromatic ring makes the compound susceptible to oxidation. researchgate.net The oxidation potential is influenced by the electron-donating nature of these substituents. Electrochemical studies can reveal the potential at which oxidation occurs, the reversibility of the redox process, and the stability of the resulting oxidized species. This information is valuable for understanding the compound's potential role in electrochemical applications or its susceptibility to oxidative degradation. nih.govrsc.org

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, TLC)

Chromatographic methods are essential for determining the purity of this compound and for its quantitative analysis in various matrices. bldpharm.comambeed.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. By using a suitable detector, such as a UV detector, the purity of the sample can be assessed by the presence of a single major peak. HPLC can also be used for quantitative analysis by comparing the peak area of the sample to that of a known standard. avantorsciences.com The retention time of the compound is a characteristic property under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for monitoring the progress of chemical reactions and for preliminary purity checks. A spot of the sample is applied to a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

Both HPLC and TLC are valuable tools for ensuring the quality and integrity of this compound in research and other applications. nih.gov

Conclusion and Future Research Perspectives for 1 3 Amino 4 Hydroxyphenyl Ethanone

Integration of Multi-Omics Data in Compound Research

A comprehensive understanding of the biological effects of 1-(3-Amino-4-hydroxyphenyl)ethanone can be achieved through the integration of multi-omics data. This approach, which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's mechanism of action and its impact on cellular pathways.

Sequential multi-omics analysis can identify clinical phenotypes and predictive biomarkers, as demonstrated in studies of long COVID. nih.gov This methodology allows for the comprehensive profiling of changes in cytokines, proteome, and metabolome in response to a particular condition or compound. nih.gov Network analysis of this data can reveal sustained biological responses and dysregulation in key metabolic pathways. nih.gov For instance, integrated multi-omics analyses in agricultural studies have been used to unravel the molecular mechanisms underlying complex traits by linking the gut microbiota, host gene expression, and metabolic profiles.

By applying a similar multi-omics strategy to cells or model organisms treated with this compound, researchers can map the compound's interaction with biological systems. This could involve identifying specific protein targets, understanding downstream effects on gene expression, and characterizing the resulting changes in the metabolome. Such an approach would not only clarify the compound's primary mechanism but also uncover potential off-target effects and secondary pharmacological activities.

Potential Multi-Omics Approaches for this compound Research:

| Omics Field | Potential Application | Expected Insights |

| Genomics | Whole-genome sequencing of treated and untreated cells. | Identification of genetic predispositions that influence response to the compound. |

| Transcriptomics | RNA-sequencing to analyze changes in gene expression. | Understanding of the cellular pathways modulated by the compound. |

| Proteomics | Mass spectrometry-based analysis of protein expression and post-translational modifications. | Identification of direct protein targets and downstream signaling cascades. |

| Metabolomics | Analysis of small molecule metabolites in cells or biofluids. | Characterization of the compound's impact on cellular metabolism and identification of biomarkers of effect. |

Translational Research Opportunities and Preclinical Development Considerations

Translational research is the bridge between basic scientific discoveries and their application in clinical practice. For this compound, this would involve a systematic process of preclinical development to assess its potential as a therapeutic agent. The initial steps in this process involve evaluating the compound's safety, tolerability, and pharmacokinetic profile.

The translational research pathway takes promising drug candidates from discovery to early clinical development, including the assessment of safety and tolerability, formulation development, and determination of dosing requirements before advancing to Phase I human trials. Promising compounds that successfully navigate these early steps can then proceed to proof-of-concept studies in patients.

A critical aspect of preclinical development is the establishment of robust in vitro and in vivo models that can predict the compound's efficacy and potential toxicity in humans. This includes cell-based assays to determine the compound's activity against specific targets and animal models that mimic human diseases.

Unexplored Biological Targets and Therapeutic Avenues

The chemical structure of this compound, featuring both amino and hydroxyl substitutions on an acetophenone (B1666503) core, suggests a variety of potential biological activities. The broader class of hydroxyacetophenones is known for a diverse range of biological effects, including antimicrobial and anti-inflammatory properties. acgpubs.org For instance, various hydroxyacetophenone derivatives have shown potential as antipyretic, analgesic, anti-inflammatory, and antimutagenic agents. acgpubs.org

Furthermore, aminoacetophenones serve as versatile building blocks for the synthesis of a wide array of bioactive compounds, such as flavones, aurones, chalcones, and coumarins, which have been investigated for their potential in treating a broad spectrum of diseases including cancer and neurodegenerative disorders. mdpi.com Specifically, some aminoacetophenone derivatives have been explored for their antimitotic and antitumor activities.

Given the activities of related compounds, several unexplored therapeutic avenues for this compound warrant investigation:

Antimicrobial Activity: The quorum sensing inhibitory activity observed in the related compound 1-(4-Amino-2-hydroxyphenyl)ethanone (B1268289) against Pseudomonas aeruginosa suggests that this compound could also possess antivirulence properties. nih.gov This could be a promising area of research, particularly in the context of combating antibiotic resistance.

Enzyme Inhibition: The structural similarities to other biologically active acetophenones suggest that this compound could be an inhibitor of various enzymes. For example, 4-Hydroxyacetophenone has been identified as a tyrosinase inhibitor with skin-whitening potential. nih.gov Investigating the inhibitory activity of this compound against a panel of enzymes could uncover novel therapeutic targets.

Anti-inflammatory and Antioxidant Effects: Many phenolic compounds exhibit anti-inflammatory and antioxidant properties. Future studies should explore the potential of this compound to modulate inflammatory pathways and mitigate oxidative stress.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Amino-4-hydroxyphenyl)ethanone, and what reaction conditions are critical for regioselectivity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or oxidation of substituted benzaldehydes. For example, Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) can introduce the ethanone group to the aromatic ring . Regioselectivity is influenced by substituent directing effects: the hydroxyl (-OH) and amino (-NH₂) groups are ortho/para-directing, requiring careful control of reaction temperature (e.g., 0–5°C) to minimize side products. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : ¹H NMR analysis should show:

- A singlet at δ ~2.5 ppm for the acetyl methyl group.

- Aromatic protons influenced by substituents: deshielded protons adjacent to -NH₂ and -OH groups (δ ~6.5–7.5 ppm).

- Coupling patterns indicating substitution (e.g., doublets for para-substituted protons).

- Exchangeable protons for -NH₂ and -OH (broad signals at δ ~4.5–5.5 ppm).

Comparative analysis with published spectra of structurally similar compounds (e.g., 1-(2,3-dihydroxyphenyl)ethanone) can resolve ambiguities .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Although specific toxicological data are limited, general precautions include:

- Using PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.

- Working in a fume hood to minimize exposure to dust.

- Storing the compound in a cool, dry environment away from oxidizing agents.

- Disposing of waste via approved hazardous waste protocols. Precautionary statements from analogous compounds (e.g., P261, P262 in ) provide a baseline for risk mitigation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

Ligand Preparation : Optimize the 3D structure using software like Avogadro or Gaussian.

Target Selection : Identify protein targets (e.g., enzymes with hydroxyl or amine-binding pockets) from databases like PDB.

Docking : Use AutoDock Vina or PyRx to simulate binding. Analyze binding energy (ΔG ≤ −6 kcal/mol suggests strong affinity) and interaction patterns (hydrogen bonds with -NH₂/-OH groups).

Validation : Compare results with experimental bioactivity data from analogs (e.g., ethanones with anti-microbial properties in ) .

Q. What strategies resolve contradictions in reported spectroscopic data for substituted ethanones?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., ¹³C NMR, IR, UV-Vis) to confirm functional groups. For example, IR peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (-OH/-NH₂ stretches) .

- Crystallography : Single-crystal X-ray diffraction (via SHELXL) provides unambiguous structural data. Refinement parameters (R-factor < 0.05) ensure accuracy .

- Literature Comparison : Align data with high-quality sources (e.g., NIST WebBook for thermodynamic properties) .

Q. How do reaction conditions affect the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Amino Group Protection : Use Boc or Fmoc groups during acylation to prevent side reactions. Deprotection with TFA/water restores -NH₂ .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Optimization : Lewis acids like ZnCl₂ improve Friedel-Crafts efficiency. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. What advanced analytical techniques characterize the redox behavior of this compound?

- Methodological Answer :

- Cyclic Voltammetry : Identify oxidation peaks (e.g., -OH to quinone at ~0.8 V vs. Ag/AgCl) in pH 7 buffer.

- LC-MS : Track degradation products under oxidative conditions.

- EPR Spectroscopy : Detect free radical intermediates during redox reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.